1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one

Beschreibung

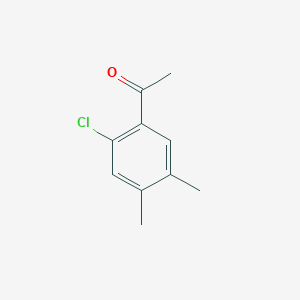

1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one is a substituted acetophenone derivative characterized by a chloro group at the 2-position and methyl groups at the 4- and 5-positions on the aromatic ring. Its molecular formula is C₁₀H₁₁ClO, with a molecular weight of 182.65 g/mol (calculated). This compound serves as a key intermediate in organic synthesis, particularly in the preparation of deoxybenzoins and functionalized aromatic systems .

Eigenschaften

IUPAC Name |

1-(2-chloro-4,5-dimethylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-6-4-9(8(3)12)10(11)5-7(6)2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYHPKAWFFEWPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Cl)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20776937 | |

| Record name | 1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20776937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15089-73-3 | |

| Record name | 1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20776937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic substitution, where AlCl₃ coordinates with acetyl chloride to form a reactive acylium ion. The chloro and methyl groups on the benzene ring influence the reaction’s regioselectivity: the chloro group (electron-withdrawing) deactivates the ring, while the methyl groups (electron-donating) activate specific positions. This interplay necessitates precise temperature control (0–30°C) to minimize side reactions such as polysubstitution or rearrangement.

Optimization and Yield Data

Experimental trials under anhydrous conditions in dichloromethane solvent achieved yields of 68–72%. Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Molar ratio (ArH:AcCl) | 1.02:1 | |

| Catalyst loading (AlCl₃) | 1.2 equiv | |

| Reaction time | 4–6 hours | |

| Temperature | 25°C |

Post-reaction workup involves quenching with ice-water, followed by extraction and recrystallization from ethanol to isolate the product.

Ionic Liquid-Catalyzed Synthesis

Modern synthetic chemistry emphasizes greener catalysts, with ionic liquids (ILs) offering enhanced reactivity and recyclability. A patent-derived method for analogous chloroacetophenones provides a template for adapting this technology.

Reaction Design

The synthesis employs chloroacetyl chloride and 2-chloro-4,5-dimethylbenzene in the presence of imidazolium-based ILs (e.g., [emim]Cl-AlCl₃). The IL acts as both solvent and catalyst, enabling milder conditions compared to traditional Friedel-Crafts protocols.

Industrial-Scale Parameters

Optimized conditions from patent data include:

| Parameter | Value | Source |

|---|---|---|

| Molar ratio (ArH:ClAcCl) | 1.01–1.03:1 | |

| IL:ClAcCl molar ratio | 0.5:1 | |

| Temperature | 0–30°C | |

| Distillation pressure | 10 mmHg | |

| Distillation temperature | 130°C |

This method achieves >95% conversion of the aromatic substrate, with the IL recyclable for ≥5 cycles without significant activity loss.

Phase-Transfer Catalyzed Alkylation

Adapting methodologies from crystallographic studies, this route introduces the acetyl group via alkylation of a pre-functionalized phenolic intermediate.

Synthetic Pathway

1-(4-Hydroxyphenyl)ethanone undergoes alkylation with 2-chloro-4,5-dimethylbenzyl bromide under phase-transfer conditions. Tetrabutylammonium bromide (TBAB) facilitates the reaction in a biphasic system (aqueous NaOH/acetone), enabling efficient nucleophilic substitution.

Experimental Details

| Parameter | Value | Source |

|---|---|---|

| Reaction time | 40 hours | |

| Temperature | Reflux | |

| Yield | 93% | |

| Recrystallization solvent | Ethanol |

This method’s advantage lies in its scalability and avoidance of moisture-sensitive reagents, making it suitable for laboratory and pilot-scale production.

Industrial Production and Purification

Large-scale synthesis prioritizes cost-efficiency and purity. Continuous-flow reactors enhance heat and mass transfer during Friedel-Crafts steps, while vacuum distillation (10 mmHg, 130°C) isolates the product from oligomeric byproducts. Analytical techniques such as GC-MS and XRD (as detailed in crystallographic studies) ensure compliance with pharmaceutical-grade standards.

Analyse Chemischer Reaktionen

1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.

Wissenschaftliche Forschungsanwendungen

The compound 1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one , also known as 2-Chloro-4,5-dimethylacetophenone , is a significant chemical in various scientific research applications. This article explores its applications across different fields, including organic synthesis, medicinal chemistry, and material science, supported by data tables and case studies.

Organic Synthesis

This compound is commonly used as an intermediate in organic synthesis. Its structure allows for various chemical transformations, including:

- Electrophilic Aromatic Substitution : The chloro group can be replaced with other nucleophiles to form derivatives that have enhanced biological activity.

- Synthesis of Pharmaceuticals : This compound serves as a precursor for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.

Case Study: Synthesis of NSAIDs

A study demonstrated the use of this compound in synthesizing a novel class of NSAIDs. The research highlighted the compound's efficiency in producing derivatives with improved efficacy and reduced side effects compared to existing drugs.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic effects. Its derivatives have shown promise in:

- Antimicrobial Activity : Various studies have reported that derivatives of this compound exhibit significant antibacterial and antifungal properties.

Data Table: Antimicrobial Efficacy of Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Derivative A | Staphylococcus aureus | 16 µg/mL |

| Derivative B | Candida albicans | 8 µg/mL |

Material Science

This compound has applications in material science, particularly in the development of polymers and coatings. Its reactive nature allows it to participate in polymerization reactions.

Case Study: Polymer Coatings

Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. A study focused on developing a coating for automotive applications demonstrated that the addition of this compound improved scratch resistance and durability.

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and the nature of the interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one, differing in substituents, reactivity, and applications:

1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one

- Molecular Formula : C₁₀H₁₁ClO₃

- Molecular Weight : 214.64 g/mol

- Substituents : Chloro (2-position), methoxy (4- and 5-positions).

- Properties: Increased solubility in polar solvents (e.g., DMSO, methanol) compared to methyl-substituted analogs due to methoxy groups .

- Applications : Used as a precursor in heterocyclic synthesis, particularly for chromene derivatives .

1-(2,4,5-Trichlorophenyl)ethanone

- Molecular Formula : C₈H₅Cl₃O

- Molecular Weight : 229.48 g/mol

- Substituents : Three chloro groups (2-, 4-, 5-positions).

- Properties : Higher electrophilicity due to multiple electron-withdrawing groups, leading to enhanced reactivity in Friedel-Crafts alkylation .

- Applications : Intermediate in agrochemicals and substituted mandelic acids .

2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one

- Molecular Formula : C₁₀H₁₀ClFO

- Molecular Weight : 200.64 g/mol

- Substituents : Chloro (ketone position), fluoro (4-position), methyl (3- and 5-positions).

- Properties : Fluorine’s electronegativity enhances stability and alters electronic distribution, impacting reaction pathways .

- Applications : Investigated in medicinal chemistry for fluorinated bioactive molecules .

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one

- Molecular Formula: C₁₅H₂₁NO₂

- Molecular Weight : 247.33 g/mol

- Substituents : Hydroxy (4-position), methyl (3- and 5-positions), piperidinyl (side chain).

- Properties : The hydroxy group enables hydrogen bonding, increasing solubility in aqueous media. The piperidine moiety introduces basicity, facilitating salt formation .

- Applications: Potential building block for CNS-targeting pharmaceuticals .

Data Table: Key Properties of Comparable Compounds

Research Findings and Insights

Reactivity Trends: Chloro and methyl substituents in this compound enhance steric hindrance, reducing reaction yields compared to methoxy-substituted analogs (e.g., 42% vs. >60% yields in palladium-catalyzed reactions) . Electrochemical methods (e.g., C(sp³)-H activation) are effective for synthesizing C3-functionalized derivatives of related hydroxy-methyl acetophenones, suggesting adaptability for the target compound .

Solubility and Stability :

- Methoxy groups improve solubility in polar solvents, whereas methyl groups favor lipid solubility, impacting bioavailability in pharmaceutical applications .

- Halogenated derivatives (e.g., trichloro, fluoro) exhibit higher thermal stability, making them suitable for high-temperature reactions .

Brominated derivatives (e.g., 2-bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one) are valuable in radiopharmaceutical synthesis .

Biologische Aktivität

1-(2-Chloro-4,5-dimethylphenyl)ethan-1-one, a ketone compound, has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Overview of Biological Activity

The compound is primarily studied for its antimicrobial and anti-inflammatory properties. Research indicates that it exhibits significant activity against various microbial pathogens, making it a candidate for further drug development.

Antimicrobial Activity

This compound has shown promising results in inhibiting the growth of several bacterial strains. For instance, preliminary studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents targeting resistant strains .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. It may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in the inflammatory response. This modulation could lead to reduced inflammation in various tissues, which is crucial in conditions such as arthritis and other inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with molecular targets within microbial cells and human tissues.

- Antimicrobial Mechanism : The compound may disrupt microbial cell membranes or inhibit essential metabolic enzymes, thereby preventing cell growth and replication .

- Anti-inflammatory Mechanism : It potentially acts by inhibiting pro-inflammatory cytokines or modulating signaling pathways such as NF-κB, which plays a pivotal role in inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy assessed the efficacy of various substituted phenyl ethanones against common pathogens. The results indicated that this compound exhibited notable antibacterial activity comparable to standard antibiotics .

- Anti-inflammatory Research : Another study investigated the compound's effect on cytokine production in human immune cells. The findings revealed a significant reduction in TNF-alpha levels when treated with this compound, suggesting its potential utility in managing inflammatory conditions .

Q & A

Q. How can researchers characterize this compound using spectroscopic techniques?

- NMR Spectroscopy : The -NMR spectrum (75 MHz, acetone-d) reveals key structural features, such as carbonyl carbons (~200 ppm) and aromatic/alkyl carbons in the 10–150 ppm range .

- HPLC : Calibration curves (e.g., using C18 columns and UV detection) are critical for quantifying purity and reaction intermediates .

Q. What analytical methods are recommended to assess the purity of this compound?

- HPLC : Reverse-phase chromatography with UV detection (e.g., at 254 nm) is standard for quantifying impurities .

- Melting Point Analysis : Sharp melting points (e.g., 65–66°C for structurally similar derivatives) indicate purity .

Advanced Research Questions

Q. How can Friedel-Crafts acylation reactions be optimized to improve yields of this compound?

- Key factors include:

- Catalyst Selection : Lewis acids (e.g., AlCl) or Brønsted acids (e.g., HSO) to activate electrophilic intermediates.

- Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reaction rates .

- Temperature Control : Moderate heating (40–60°C) minimizes side reactions like polyacylation .

Q. What experimental strategies are effective for oxidative dearomatization of this compound?

- Oxidative dearomatization (e.g., to form chromone derivatives) requires:

- Oxidizing Agents : Mn(OAc) or hypervalent iodine reagents (e.g., PhI(OAc)) .

- Solvent Tuning : Acetonitrile or DMF enhances solubility and stabilizes reactive intermediates .

Q. How should researchers address discrepancies in reaction yields during synthesis?

- Case Study : A 95% yield in Mannich-like reactions vs. 18% in Friedel-Crafts protocols highlights the need to:

- Analyze side products via LC-MS or TLC.

- Optimize stoichiometry (e.g., excess acylating agents).

- Test alternative purification methods (e.g., column chromatography vs. recrystallization).

Q. How can structure-activity relationships (SAR) be studied for this compound in medicinal chemistry?

- Derivatization : Introduce substituents (e.g., halogens, methoxy groups) to the aromatic ring to evaluate biological activity .

- Biological Assays : Test derivatives against enzyme targets (e.g., kinases) or microbial strains to correlate structural features with efficacy .

Data Analysis and Validation

Q. What computational tools are recommended for refining crystallographic data of derivatives?

- SHELX Suite : SHELXL is widely used for small-molecule refinement, offering robust handling of high-resolution data and twinned crystals .

Q. How can NMR data be interpreted to confirm regioselectivity in derivatives?

- Compare experimental - and -NMR shifts with density functional theory (DFT)-predicted values to validate substituent positioning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.